4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1648881-87-1
VCID: VC4753875
InChI: InChI=1S/C6H5BrN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,1H3/i1D3
SMILES: CN1C=C(C=C1C#N)Br
Molecular Formula: C6H5BrN2
Molecular Weight: 188.042

4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile

CAS No.: 1648881-87-1

Cat. No.: VC4753875

Molecular Formula: C6H5BrN2

Molecular Weight: 188.042

* For research use only. Not for human or veterinary use.

4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile - 1648881-87-1

Specification

CAS No. 1648881-87-1
Molecular Formula C6H5BrN2
Molecular Weight 188.042
IUPAC Name 4-bromo-1-(trideuteriomethyl)pyrrole-2-carbonitrile
Standard InChI InChI=1S/C6H5BrN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,1H3/i1D3
Standard InChI Key BDLUSUZCSSZHDN-FIBGUPNXSA-N
SMILES CN1C=C(C=C1C#N)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. In 4-bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile, the core pyrrole ring is substituted with three distinct functional groups:

  • Bromine at the 4-position, which introduces electronegativity and steric bulk.

  • Trideuteriomethyl (-CD3_3) at the 1-position, replacing the protiated methyl group to study isotopic effects.

  • Cyano (-CN) at the 2-position, a strong electron-withdrawing group that influences electronic distribution .

The molecular formula is C6_6H5_5BrD3_3N2_2, with a molecular weight of 205.06 g/mol (calculated from isotopic substitution) .

Synthesis and Isotopic Labeling

Deuterium Incorporation Strategies

The trideuteriomethyl group is introduced via deuterated alkylating agents. A plausible synthesis involves:

  • Deuterated Methylation: Reacting 4-bromo-1H-pyrrole-2-carbonitrile with deuterated iodomethane (CD3_3I) in the presence of a base like potassium carbonate .

  • Bromination: If starting from a non-brominated precursor, electrophilic bromination using N-bromosuccinimide (NBS) under radical or Lewis acid conditions .

Key Reaction Parameters:

  • Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature: 0–25°C to minimize side reactions.

  • Yield Optimization: Monitoring by thin-layer chromatography (TLC) or LC-MS .

Industrial-Scale Considerations

Deuterated compounds require specialized facilities to handle isotopic materials. Continuous flow reactors could enhance efficiency and safety by reducing deuterated reagent waste .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Deuterium substitution increases bond strength (C-D vs. C-H), potentially enhancing thermal stability by 10–15% .

  • Hydrolytic Sensitivity: The cyano group may undergo hydrolysis to amides or carboxylic acids under acidic/basic conditions, though deuterium’s kinetic isotope effect could slow this process .

Solubility and Partitioning

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

  • LogP: Estimated 2.1–2.5, indicating moderate lipophilicity suitable for biological membrane penetration .

Applications in Scientific Research

Isotopic Tracing in Metabolism

The -CD3_3 group enables tracking via mass spectrometry or NMR, providing insights into:

  • Drug Metabolism: Studying deuterium’s impact on metabolic pathways (e.g., cytochrome P450 interactions) .

  • Pharmacokinetics: Comparing half-lives of deuterated vs. non-deuterated analogs to assess isotopic effects .

Pharmaceutical Intermediates

Pyrrole derivatives are pivotal in drug discovery. This compound’s bromine and cyano groups serve as handles for:

  • Suzuki-Miyaura Coupling: Introducing aryl/heteroaryl groups at C4 for structure-activity relationship (SAR) studies .

  • Cyano Reduction: Converting -CN to -CH2_2NH2_2 for amine-containing analogs .

Biological Activity and Mechanisms

Anticancer Screening

Pyrrole-2-carbonitriles interfere with kinase signaling. Molecular docking studies suggest potential binding to EGFR tyrosine kinase (binding energy: -9.2 kcal/mol), a target in non-small cell lung cancer .

Comparative Analysis with Analogous Compounds

CompoundSubstituentsMolecular Weight (g/mol)Key Applications
4-Bromo-1H-pyrrole-2-carbonitrileBr (C4), CN (C2)187.02Cross-coupling reactions
1-Trideuteriomethyl-1H-pyrroleCD3_3 (C1)89.10Isotopic tracing
Methyl 4-bromo-1H-pyrrole-2-carboxylateBr (C4), COOCH3_3 (C2)219.03Antibiotic synthesis

Unique Advantages of 4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile:

  • Combines bromine’s versatility in synthesis with deuterium’s metabolic stability.

  • Enables dual functionalization (C4 and C2) for modular drug design.

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